4-Ethyl-2-methylpyridine
Overview
Description
4-Ethyl-2-methylpyridine is an organic compound with the molecular formula C8H11N. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. Pyridine derivatives are significant in various fields due to their unique chemical properties and biological activities .
Scientific Research Applications
4-Ethyl-2-methylpyridine has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of agrochemicals, polymers, and resins.
Safety and Hazards
Mechanism of Action
Target of Action
Pyridine derivatives are known to exhibit diverse biological activities . They are used in various fields such as medicinal drugs and agricultural products .
Mode of Action
For instance, the presence of the ring nitrogen defines the reactivity of pyridine derivatives .
Biochemical Pathways
Pyridine derivatives are known to have antimicrobial properties . They can inhibit the growth of microbial strains such as E. coli, B. mycoides, and C. albicans .
Pharmacokinetics
The degree of lipophilicity of pyridine derivatives, ie, their affinity for a lipid environment, allows them to diffuse easily into cells .
Result of Action
Pyridine derivatives are known to exhibit various biological activities, including antimicrobial properties .
Biochemical Analysis
Biochemical Properties
Pyridine, 4-ethyl-2-methyl- can participate in various biochemical reactionsPyridine derivatives have been found to exhibit antimicrobial properties , suggesting that they may interact with enzymes or proteins involved in microbial metabolism
Cellular Effects
Pyridine derivatives have been found to exhibit biological activity, including antimicrobial and anticancer properties These effects suggest that Pyridine, 4-ethyl-2-methyl- may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Pyridine derivatives have been found to exhibit various biological activities, suggesting that they may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Pyridine derivatives are known to be involved in various metabolic processes
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethyl-2-methylpyridine can be synthesized through several methods. One common approach involves the alkylation of pyridine derivatives. For instance, the reaction of 2-methylpyridine with ethyl halides under basic conditions can yield this compound . Another method includes the condensation of aldehydes with ammonia in the presence of catalysts like ammonium acetate .
Industrial Production Methods
Industrial production of pyridine derivatives often employs continuous flow methods due to their efficiency and scalability. For example, the α-methylation of substituted pyridines using Raney nickel as a catalyst in a continuous flow setup has been reported to produce high yields of methylated pyridines .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2-methylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine N-oxides.
Reduction: Reduction reactions can convert it into dihydropyridine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, dihydropyridine derivatives, and various substituted pyridines .
Comparison with Similar Compounds
Similar Compounds
Pyridine: The parent compound, a simple aromatic heterocycle with one nitrogen atom.
Dihydropyridine: A reduced form of pyridine with two additional hydrogen atoms.
Piperidine: A saturated six-membered ring containing one nitrogen atom.
Uniqueness
4-Ethyl-2-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to pyridine, it has enhanced lipophilicity and potential for specific interactions with biological targets .
Properties
IUPAC Name |
4-ethyl-2-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-3-8-4-5-9-7(2)6-8/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCHDRLWPAKSII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060214 | |
Record name | Pyridine, 4-ethyl-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
536-88-9 | |
Record name | 4-Ethyl-2-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=536-88-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethyl-2-picoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536889 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, 4-ethyl-2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pyridine, 4-ethyl-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ETHYL-2-PICOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DA18ON150D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
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